molecular formula C12H14N2O2 B173660 6-Nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazole CAS No. 100134-83-6

6-Nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazole

Cat. No.: B173660
CAS No.: 100134-83-6
M. Wt: 218.25 g/mol
InChI Key: ODASCGHTGXXAHG-UHFFFAOYSA-N
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Description

6-Nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazole is an organic compound belonging to the carbazole family Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazole typically involves the nitration of 2,3,4,4a,9,9a-hexahydro-1H-carbazole. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the nitro group is introduced at the 6-position of the carbazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

    Oxidation: The carbazole core can be oxidized to form quinonoid structures using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium ethoxide in ethanol, potassium tert-butoxide in tert-butanol.

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

Major Products

    Reduction: 6-Amino-2,3,4,4a,9,9a-hexahydro-1H-carbazole.

    Substitution: Various substituted carbazoles depending on the nucleophile used.

    Oxidation: Quinonoid derivatives of carbazole.

Scientific Research Applications

6-Nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazole depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The carbazole core can intercalate with DNA, disrupting its function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole: Similar structure but with a methyl group instead of a nitro group.

    2,3,4,4a,9,9a-hexahydro-1H-carbazole: The parent compound without any substituents.

    9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole: Contains a tolyl group at the 9-position.

Uniqueness

The nitro group enhances its electron-withdrawing properties, making it a valuable intermediate in various chemical reactions and applications .

Properties

IUPAC Name

6-nitro-2,3,4,4a,9,9a-hexahydro-1H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c15-14(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)13-12/h5-7,9,11,13H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODASCGHTGXXAHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C3=C(N2)C=CC(=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101256794
Record name 2,3,4,4a,9,9a-Hexahydro-6-nitro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101256794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100134-83-6
Record name 2,3,4,4a,9,9a-Hexahydro-6-nitro-1H-carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100134-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,4a,9,9a-Hexahydro-6-nitro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101256794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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